![molecular formula C10H10N4O2 B1604712 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide CAS No. 67067-01-0](/img/structure/B1604712.png)
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
Overview
Description
The compound “2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide” is a type of quinazolinone, which is a class of heterocyclic compounds . Quinazolinones have been reported to possess a diverse range of pharmacological activities such as antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antihypertensive, bronchodilator, and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one . The starting materials 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones were synthesized from various primary amines by a multistep synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a linear formula of C18H16N2O4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a molecular weight of 324.339 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Several studies focus on synthesizing new derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. These include methods like condensation reactions, cycloaddition, and employing catalysts under specific conditions (Kumar, Lal, & Rani, 2014), (Bhati, 2013).
Molecular Docking and Design : Some research includes designing novel derivatives and evaluating their molecular docking and potential biological activities (Mehta et al., 2019).
Pharmacological Applications
Antitumor Activity : Certain derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Some compounds have shown promising results in activating caspase-3 activity, an important factor in apoptosis (Huan et al., 2020), (Dung et al., 2022).
Antimicrobial and Antifungal Activities : Some studies have synthesized derivatives and assessed them for antimicrobial and antifungal properties. This includes evaluation against various human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).
Enzyme Inhibition : There is research indicating the efficacy of certain derivatives as inhibitors of enzymes like tyrosinase, a key enzyme in melanin synthesis (Dige et al., 2019).
Chemical Properties and Dynamics
- Tautomerism Study : The dynamic tautomerism of the quinazolinone system, including derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, has been investigated using NMR methods,providing insights into the molecular dynamics and structure of these compounds (Pham Thi My et al., 2017).
Analgesic and Anti-inflammatory Activities
- Potential Therapeutic Agents : Research into substituted azetidinonyl and thiazolidinonyl derivatives of quinazolon-4(3H)-ones has shown that some of these compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Dewangan et al., 2016).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, compounds 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one emerged as the most active compounds of the series . These compounds have shown potent antibacterial activity against the tested organisms of Proteus vulgaris and Bacillus subtilis .
Future Directions
The future directions in the research of similar compounds could involve the development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs . This is an attractive area of research in both academia and the pharmaceutical industry .
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-13-9(15)5-14-6-12-8-4-2-1-3-7(8)10(14)16/h1-4,6H,5,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZYGWXPMKCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352568 | |
Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | |
CAS RN |
67067-01-0 | |
Record name | 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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